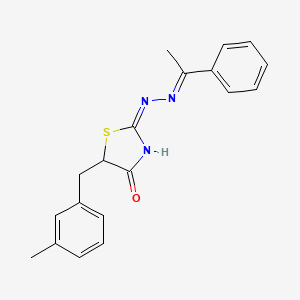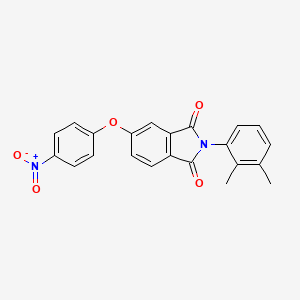![molecular formula C15H30N2 B6110311 N',N'-dimethyl-N-[(2Z)-2-(2-methylpropylidene)cyclohexyl]propane-1,3-diamine](/img/structure/B6110311.png)
N',N'-dimethyl-N-[(2Z)-2-(2-methylpropylidene)cyclohexyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-dimethyl-N-[(2Z)-2-(2-methylpropylidene)cyclohexyl]propane-1,3-diamine is a complex organic compound with a unique structure that includes a cyclohexyl ring and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-[(2Z)-2-(2-methylpropylidene)cyclohexyl]propane-1,3-diamine typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the dimethylamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-dimethyl-N-[(2Z)-2-(2-methylpropylidene)cyclohexyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, depending on the desired product.
Reduction: Typically performed under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N’,N’-dimethyl-N-[(2Z)-2-(2-methylpropylidene)cyclohexyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N’,N’-dimethyl-N-[(2Z)-2-(2-methylpropylidene)cyclohexyl]propane-1,3-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: A related compound with a similar structure but different functional groups.
N,N’-Dimethylethylenediamine: Another similar compound used in various chemical reactions and applications.
Uniqueness
N’,N’-dimethyl-N-[(2Z)-2-(2-methylpropylidene)cyclohexyl]propane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl ring and dimethylamino group make it particularly versatile in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
N',N'-dimethyl-N-[(2Z)-2-(2-methylpropylidene)cyclohexyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-13(2)12-14-8-5-6-9-15(14)16-10-7-11-17(3)4/h12-13,15-16H,5-11H2,1-4H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKQHFSPDNWETH-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1CCCCC1NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\1/CCCCC1NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B6110231.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6110244.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,3-diphenylpropanamide](/img/structure/B6110263.png)
![N-(3,4-DIMETHOXYPHENYL)-2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B6110269.png)
![2-[(2-fluorobenzyl)thio]-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6110275.png)

![Propan-2-yl 2-{[(6-chloro-2-phenylquinolin-4-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6110284.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluoro-3-nitrophenyl)-3-methoxybenzamide](/img/structure/B6110287.png)
![4-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B6110289.png)
![ethyl 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6110291.png)
![4-(4-ethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6110317.png)
![6,13-Bis(1,3-thiazol-2-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B6110324.png)
methanone](/img/structure/B6110329.png)
